

Structural Interaction of HSD17B13-IN-1 with NAD+

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Compound Focus: Hsd17B13-IN-89

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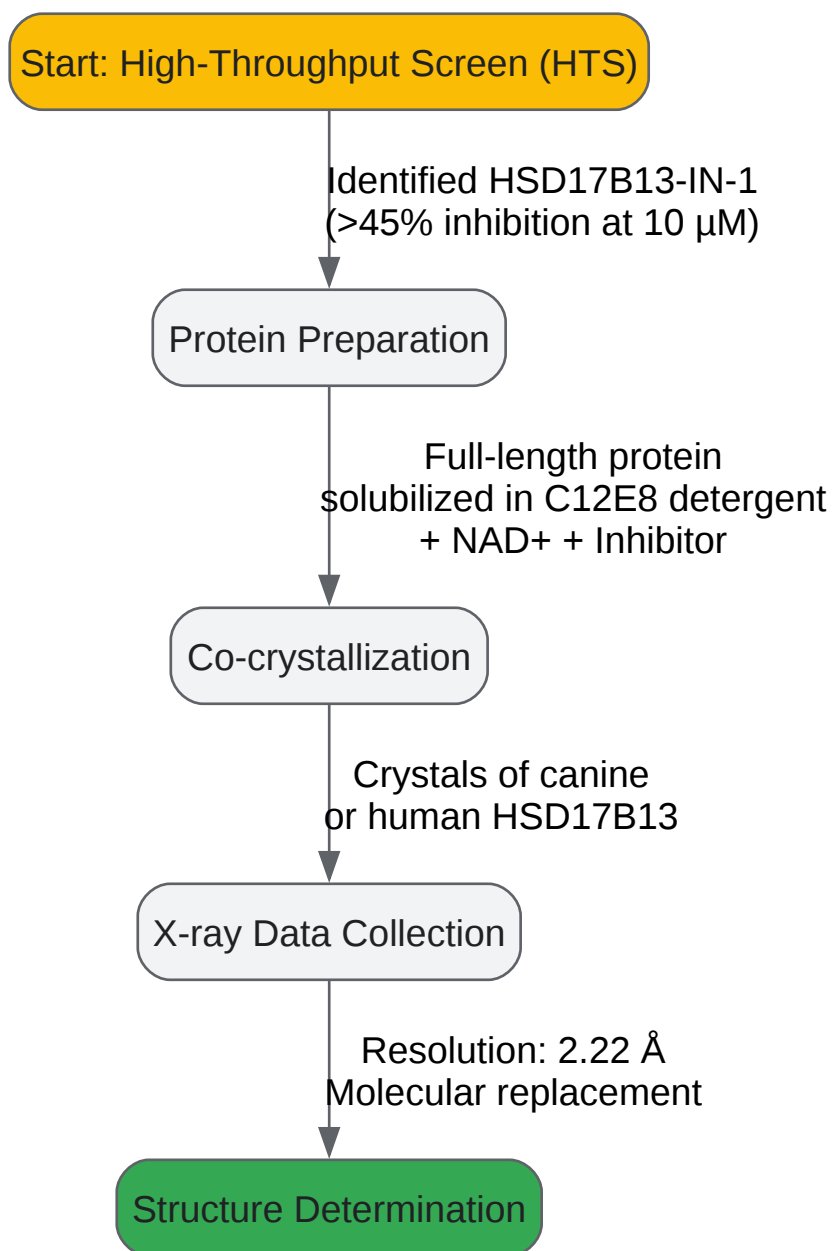
The following table summarizes the key structural data and interaction details for the HSD17B13-IN-1 and NAD+ complex, based on the crystal structure (PDB ID: **8G89**) [1] [2]:

Feature	Description
PDB ID	8G89 [1]
Complex Composition	Full-length HSD17B13, NAD+ cofactor, inhibitor HSD17B13-IN-1 [1] [2]
Experimental Method	X-ray diffraction [1]
Resolution	2.22 Å [1]
Key Interaction: Inhibitor & NAD+	The fluorophenol group of HSD17B13-IN-1 acts as a pharmacophore, forming hydrogen bonds with the active site residues (Ser172, Tyr185) and the bound NAD+ cofactor [2] [3].
Key Interaction: Inhibitor & Protein	The inhibitor's central heterocyclic core and southern phenol moiety interact with residues in the substrate-binding pocket, including Glu177 and the substrate-specific loop (Pro218-Thr239) [2] [3].

Feature	Description
Biological Implication	This binding mode, which directly competes with the cofactor, effectively blocks the enzyme's active site, preventing the oxidation of lipid substrates [2].

Experimental Protocols for Structural Studies

The structural data for the HSD17B13-IN-1/NAD⁺ complex was generated through a detailed biochemical and structural biology workflow. The diagram below outlines the key experimental stages.



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The key methodological details for each stage are:

- **High-Throughput Screening (HTS):** A biochemical screen of a proprietary compound library was performed using purified human HSD17B13 enzyme. The reaction mixture included **NAD⁺ as a co-substrate** and β -estradiol as the initial substrate. Inhibition was measured by detecting the turnover of the substrate [2].
- **Protein Preparation and Crystallization:** Achieving crystallization required the use of the **full-length protein** stabilized in detergent micelles (e.g., C12E8). The presence of both the **NAD⁺ cofactor** and

the inhibitor was critical for forming stable, high-quality crystals. Crystals were obtained for both canine and human HSD17B13 proteins [1] [2].

- **Data Collection and Structure Determination:** X-ray diffraction data were collected and the structures were solved using molecular replacement methods. The structure with PDB code **8G89** specifically represents the dog HSD17B13 in complex with NAD⁺ and HSD17B13-IN-1, refined to a resolution of 2.22 Å [1] [2].

Research Context and Available Inhibitor Data

While a direct comparison table for **HSD17B13-IN-89** is not feasible, here is a summary of other inhibitors mentioned in recent research to provide context for the field's progress:

Inhibitor Name / Series	Key Characteristics	Reported Data (from Searches)
HSD17B13-IN-1 (Compound 1)	Fluorophenol-containing compound; binds active site with NAD ⁺ [2].	IC ₅₀ (biochemical): Potent activity reported [2]. Cellular activity: Active in cell-based assays [2].
BI-3231	Optimized alkynyl phenol; potent and selective [4].	IC ₅₀ (biochemical): 1.4 μM (screening hit); improved with optimization [4]. Selectivity: Good vs. HSD17B11 [4].
Sulfonamide Series (e.g., compound 6)	Benzoic acid with sulfonamide; novel pharmacophore [3].	IC ₅₀ (biochemical): 10 nM [3]. Cellular activity: 280 nM (in overexpressing cells) [3]. Selectivity: High vs. related HSD enzymes [3].

The exact physiological substrate of HSD17B13 is still under investigation, which is a key focus of current research. Different inhibitors discovered via HTS using model substrates (like estradiol) may have varying efficiencies depending on the native substrate in the liver [4] [3]. Furthermore, the protective mechanism of certain human HSD17B13 genetic variants may involve not just a loss of enzymatic activity, but also reduced protein stability and scaffolding function, adding complexity to drug design [2] [3].

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